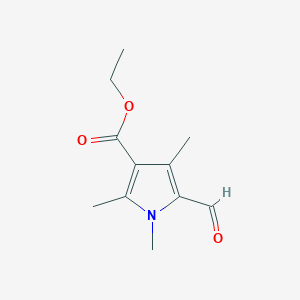
N,N'-Bis(4-methoxybenzylidene)-1,4-phenylenediamine
Vue d'ensemble
Description
N,N'-Bis(4-methoxybenzylidene)-1,4-phenylenediamine, also known as 4-Methoxybenzylidene-1,4-phenylenediamine (MB-PD), is an organic compound that has been used in a variety of scientific research applications. It is a diamine, meaning it contains two amine groups, and is a derivative of benzene. MB-PD is a colorless solid that is soluble in organic solvents, such as ethanol and methanol. It has a melting point of 70-71°C.
Applications De Recherche Scientifique
MB-PD has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, such as metal complexes and polymers. MB-PD has also been used as a catalyst for the oxidation of alcohols and as a ligand for the coordination of metal ions. Additionally, MB-PD has been used for the synthesis of a variety of organic compounds.
Mécanisme D'action
MB-PD acts as a ligand, coordinating with metal ions to form complexes. The amine groups of MB-PD can act as a Lewis base, donating electrons to the metal ion. This forms a coordination bond between the metal ion and MB-PD. The coordination bond is typically a covalent bond, meaning that the electrons are shared between the metal ion and MB-PD.
Biochemical and Physiological Effects
MB-PD has not been found to have any significant biochemical or physiological effects. It is not known to be toxic to humans or other organisms, and it has not been found to be carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
MB-PD has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize and is soluble in common organic solvents. Additionally, it is stable and has a low melting point, making it easier to handle. The main limitation of MB-PD is that it is not particularly reactive, making it difficult to use in certain types of reactions.
Orientations Futures
The future of MB-PD lies in its potential applications in a variety of scientific research areas. It could be used to synthesize a variety of compounds, such as metal complexes and polymers. It could also be used as a catalyst for the oxidation of alcohols and as a ligand for the coordination of metal ions. Additionally, MB-PD could be used for the synthesis of a variety of organic compounds. Finally, MB-PD could be used in the development of new drugs and other therapeutic agents.
Méthodes De Synthèse
MB-PD can be synthesized by the reaction of 4-methoxybenzaldehyde and 1,4-phenylenediamine in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds via a condensation reaction, forming a Schiff base. The reaction is typically carried out at room temperature and can be completed in a few hours.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-25-21-11-3-17(4-12-21)15-23-19-7-9-20(10-8-19)24-16-18-5-13-22(26-2)14-6-18/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMXOZRYFBGPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365219 | |
| Record name | ST50550281 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42286-41-9 | |
| Record name | ST50550281 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-BIS(4-METHOXYBENZYLIDENE)-1,4-PHENYLENEDIAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)
![2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6612073.png)











